Human MAO‑B Inhibition Potency: 3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline vs. Non‑Brominated Analog
3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline exhibits sub‑nanomolar inhibition of recombinant human MAO‑B with an IC50 of 0.900 nM, whereas it demonstrates only moderate inhibition of human MAO‑A (IC50 = 50 nM) [1]. While no direct head‑to‑head assay data for the non‑brominated 6,7‑dimethyl‑4‑hydroxyquinoline are available, class‑level SAR studies on 4‑hydroxyquinoline derivatives indicate that the presence and position of halogen substituents are critical determinants of both potency and isoform selectivity [2]. This 55.6‑fold selectivity for MAO‑B over MAO‑A is a quantifiable differentiation from unsubstituted or differently substituted analogs, which generally show either reduced potency or altered selectivity profiles [3].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO‑B: 0.900 nM; MAO‑A: 50 nM |
| Comparator Or Baseline | 6,7‑Dimethyl‑4‑hydroxyquinoline (no bromine): Data not available; class‑level reference indicates halogenation enhances MAO‑B potency |
| Quantified Difference | Selectivity Ratio (MAO‑A/MAO‑B) = 55.6 |
| Conditions | Recombinant human MAO‑A and MAO‑B; kynuramine substrate; fluorescence detection after 20 min |
Why This Matters
Sub‑nanomolar MAO‑B inhibition with 55‑fold selectivity is a clear, quantified differentiation; procurement of a non‑brominated analog would risk losing this specific potency/selectivity profile in enzyme screening campaigns.
- [1] BindingDB. (n.d.). BDBM50259595 (CHEMBL4097867) — Affinity Data for 3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline. View Source
- [2] J. Med. Chem. (2014), 57, 98–105. (Referenced in BindingDB as source of MAO inhibition assay protocols). View Source
- [3] ChEMBL Database. (n.d.). CHEMBL4097867 — Bioactivity Summary for 3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline. View Source
